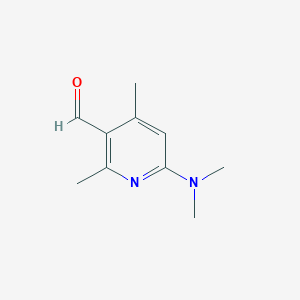
6-(Dimethylamino)-2,4-dimethylnicotinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Dimethylamino)-2,4-dimethylnicotinaldehyde is an organic compound that belongs to the class of nicotinaldehydes It is characterized by the presence of a dimethylamino group at the 6th position and two methyl groups at the 2nd and 4th positions on the nicotinaldehyde ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dimethylamino)-2,4-dimethylnicotinaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dimethylnicotinaldehyde with dimethylamine in the presence of a suitable catalyst. The reaction is typically carried out under mild conditions, such as room temperature, to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the desired product.
化学反応の分析
Types of Reactions
6-(Dimethylamino)-2,4-dimethylnicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used under mild conditions.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: 6-(Dimethylamino)-2,4-dimethylnicotinic acid.
Reduction: 6-(Dimethylamino)-2,4-dimethylnicotinol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
6-(Dimethylamino)-2,4-dimethylnicotinaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Studied for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
作用機序
The mechanism of action of 6-(Dimethylamino)-2,4-dimethylnicotinaldehyde involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the aldehyde group can form covalent bonds with nucleophilic sites on target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
6-(Dimethylamino)-2,4-dimethylnicotinic acid: An oxidized derivative with similar structural features.
6-(Dimethylamino)-2,4-dimethylnicotinol: A reduced derivative with similar structural features.
4,5-Bis(dimethylamino)quinoline: A related compound with a quinoline ring instead of a nicotinaldehyde ring.
Uniqueness
6-(Dimethylamino)-2,4-dimethylnicotinaldehyde is unique due to the presence of both the dimethylamino group and the aldehyde group on the nicotinaldehyde ring
特性
分子式 |
C10H14N2O |
|---|---|
分子量 |
178.23 g/mol |
IUPAC名 |
6-(dimethylamino)-2,4-dimethylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H14N2O/c1-7-5-10(12(3)4)11-8(2)9(7)6-13/h5-6H,1-4H3 |
InChIキー |
ZQPDYBAMBJIHJL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=C1C=O)C)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


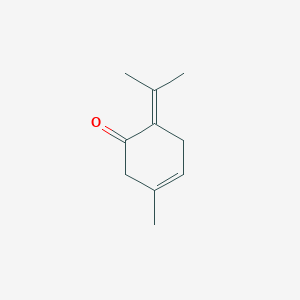
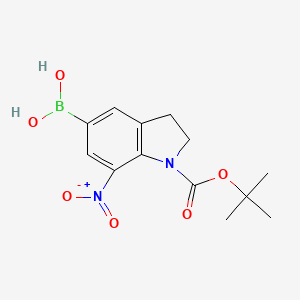
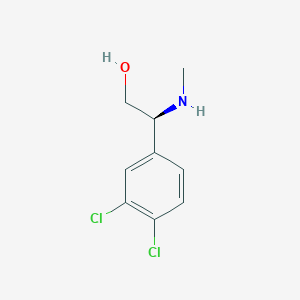
![7-(2,6-Dimethylphenyl)-5-methylbenzo[e][1,2,4]triazin-3-amine](/img/structure/B12968985.png)
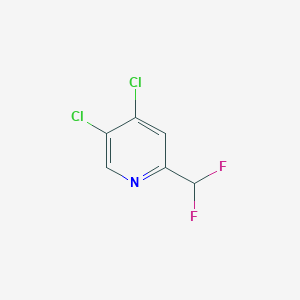

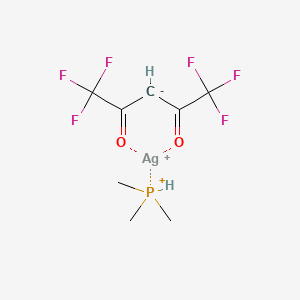
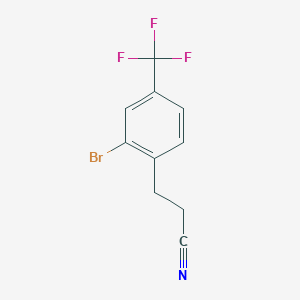
![(2R,3R,4R,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-ol](/img/structure/B12969007.png)
![5'-Chlorospiro[cyclohexane-1,3'-pyrrolo[3,2-b]pyridine]-2',4(1'H)-dione](/img/structure/B12969015.png)
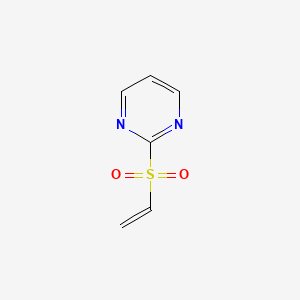
![5-Hydroxy-5H,7H-furo[3,4-B]pyridin-7-one](/img/structure/B12969048.png)
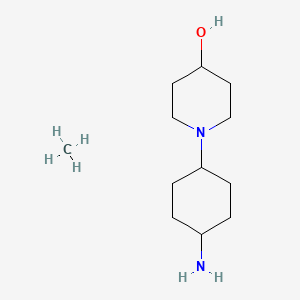
![4'-(tert-Butyl)-[1,1'-biphenyl]-4-carbonyl chloride](/img/structure/B12969066.png)
